molecular formula C25H27ClN2 B3330524 Meclizine o-chloro isomer CAS No. 713071-37-5

Meclizine o-chloro isomer

Cat. No. B3330524
CAS RN: 713071-37-5
M. Wt: 390.9 g/mol
InChI Key: FYSDBFPGERHMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meclizine o-chloro isomer, with the CAS No. 713071-37-5, is a chemical compound with the molecular formula C25H27ClN2 . It is also known by the chemical name 1-((2-chlorophenyl)(phenyl)methyl)-4-(3-methylbenzyl)piperazine . It has been used in the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Meclizine .


Synthesis Analysis

While specific synthesis details for Meclizine o-chloro isomer were not found, it’s important to note that the synthesis of similar compounds often involves complex organic reactions. Chiral separation, which is an important area of research in drug development, has been performed on antihistamine drugs including meclizine .


Molecular Structure Analysis

The molecular structure of Meclizine o-chloro isomer consists of 58 bonds in total. This includes 31 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 4 six-membered rings, and 2 tertiary amines (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of Meclizine o-chloro isomer is 391.0 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Mechanism of Action

Meclizine, a related compound, is a histamine H1 antagonist used to treat nausea, vomiting, and dizziness associated with motion sickness . It works on the higher centers of the brain to reduce these symptoms. Its onset of action is about 1 hour, with effects lasting between 8 to 24 hours . While the exact mechanism of action for Meclizine o-chloro isomer is not specified, it may have similar properties due to its structural similarity.

Safety and Hazards

While specific safety and hazard information for Meclizine o-chloro isomer was not found, it’s important to handle all chemical substances with care. Meclizine, a related compound, is harmful if swallowed and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

1-[(2-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2/c1-20-8-7-9-21(18-20)19-27-14-16-28(17-15-27)25(22-10-3-2-4-11-22)23-12-5-6-13-24(23)26/h2-13,18,25H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSDBFPGERHMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meclizine o-chloro isomer

CAS RN

713071-37-5
Record name Meclizine o-chloro isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713071375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MECLIZINE O-CHLORO ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2O858539O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Meclizine o-chloro isomer
Reactant of Route 2
Reactant of Route 2
Meclizine o-chloro isomer
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Meclizine o-chloro isomer
Reactant of Route 4
Reactant of Route 4
Meclizine o-chloro isomer
Reactant of Route 5
Reactant of Route 5
Meclizine o-chloro isomer
Reactant of Route 6
Reactant of Route 6
Meclizine o-chloro isomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.